1,2,4-Oxadiazoles are a class of heterocyclic compounds (compounds containing atoms other than carbon in the ring structure) known for exhibiting a diverse range of biological activities []. Research efforts might involve investigating 5-Bromo-3-methyl-1,2,4-oxadiazole for potential antimicrobial or antitumor properties, similar to other oxadiazole derivatives [].
Heterocyclic compounds can find applications in material science due to their unique properties. Some 1,2,4-oxadiazole derivatives have been explored for their potential use in organic light-emitting diodes (OLEDs) []. While research on 5-Bromo-3-methyl-1,2,4-oxadiazole in this field is not documented, it could be a potential area of investigation.
5-Bromo-3-methyl-1,2,4-oxadiazole is a heterocyclic compound characterized by a five-membered oxadiazole ring with a bromine atom and a methyl group attached to its structure. Its molecular formula is and it has a molecular weight of approximately 162.97 g/mol. This compound is notable for its unique chemical properties, which arise from its specific substitution pattern, making it a valuable intermediate in organic synthesis and medicinal chemistry .
There is no current information available on the specific mechanism of action of 5-Bromo-3-methyl-1,2,4-oxadiazole. Research on related 1,2,4-oxadiazoles suggests potential applications as antimicrobials, anticonvulsants, and anti-inflammatory agents []. However, the specific mechanism of action for these applications would likely differ depending on the structure of the oxadiazole derivative.
5-Bromo-3-methyl-1,2,4-oxadiazole exhibits significant biological activities, primarily due to its interaction with various enzymes and proteins. It has been shown to inhibit the growth of infectious agents such as bacteria and viruses by interfering with key biological processes. The compound interacts with enzymes critical for DNA synthesis and cell division, such as thymidylate synthase and topoisomerase II. Additionally, it can modulate cellular signaling pathways and gene expression, influencing cellular metabolism and responses .
The synthesis of 5-Bromo-3-methyl-1,2,4-oxadiazole typically involves several approaches:
5-Bromo-3-methyl-1,2,4-oxadiazole finds applications in various fields:
The mechanism of action for 5-Bromo-3-methyl-1,2,4-oxadiazole involves binding to specific molecular targets such as enzymes or receptors. The bromine atom and the oxadiazole ring are crucial for modulating the activity of these targets, leading to altered cellular functions which can be beneficial in therapeutic contexts .
Several compounds share structural similarities with 5-Bromo-3-methyl-1,2,4-oxadiazole:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-(Bromomethyl)-5-methyl-1,2,4-oxadiazole | Similar oxadiazole ring with different substitution | Varies in reactivity due to substitution pattern |
| 5-Bromo-2-methyl-1,3,4-oxadiazole | Contains different oxadiazole structure | Distinct electronic properties |
| 5-Bromo-3-methyl-1,2,4-thiadiazole | Contains sulfur instead of oxygen | Different chemical reactivity compared to oxadiazoles |
5-Bromo-3-methyl-1,2,4-oxadiazole is unique due to its specific bromine and methyl substitutions on the oxadiazole ring. This configuration imparts distinct electronic characteristics that influence its reactivity and biological activity compared to similar compounds .
5-Bromo-3-methyl-1,2,4-oxadiazole is a heterocyclic compound characterized by a five-membered oxadiazole ring with a bromine atom at the 5-position and a methyl group at the 3-position [1]. The compound possesses the molecular formula C₃H₃BrN₂O and maintains a molecular weight of approximately 162.97 grams per mole [2] [1]. The structural arrangement follows the International Union of Pure and Applied Chemistry nomenclature, with the oxadiazole ring containing one oxygen atom and two nitrogen atoms positioned at the 2 and 4 locations within the heterocyclic framework [1] [3].
The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation CC1=NOC(Br)=N1, which illustrates the connectivity pattern of atoms within the ring system [1]. The compound exhibits a planar, conjugated, aromatic heterocyclic system that demonstrates significant electronic delocalization across the five-membered ring [3]. The presence of two pyridine-like nitrogen atoms contributes to the electron-deficient nature of the oxadiazole core, making it one of the most electron-poor azole systems [4].
The bond characteristics within the 1,2,4-oxadiazole ring reveal specific patterns of electron distribution and stability [5]. The oxygen-nitrogen bond exhibits particular weakness due to the electron-withdrawing character of the oxygen atom coupled with its ability to function as a leaving group [5]. The carbon-nitrogen bonds demonstrate aromatic character with bond lengths consistent with partial double bond character throughout the conjugated system [6].
| Property | Value |
|---|---|
| Molecular Formula | C₃H₃BrN₂O |
| Molecular Weight | 162.97 g/mol |
| Chemical Abstracts Service Number | 960053-90-1 |
| Simplified Molecular Input Line Entry System | CC1=NOC(Br)=N1 |
| International Chemical Identifier | InChI=1S/C3H3BrN2O/c1-2-5-3(4)7-6-2/h1H3 |
The thermal properties of 5-bromo-3-methyl-1,2,4-oxadiazole demonstrate characteristic behavior for halogenated oxadiazole derivatives [7]. The compound exhibits a melting point of 18.15 degrees Celsius, indicating its existence as a solid at standard room temperature conditions [7]. This relatively low melting point suggests weak intermolecular forces between molecules in the crystalline state, which can be attributed to the compact molecular structure and limited hydrogen bonding capacity [7].
The boiling point of 5-bromo-3-methyl-1,2,4-oxadiazole ranges between 166.71 and 169.79 degrees Celsius under standard atmospheric pressure conditions [7]. These values reflect the molecular weight and intermolecular interactions characteristic of brominated heterocyclic compounds [7]. The relatively modest boiling point indicates that the compound can be readily volatilized under moderate heating conditions, which has implications for both synthetic procedures and analytical characterization methods [7].
The solubility characteristics of 5-bromo-3-methyl-1,2,4-oxadiazole in aqueous media demonstrate significant variation depending on the estimation method employed [7]. Water solubility values range from 23,427 milligrams per liter to 117,641 milligrams per liter, indicating substantial aqueous solubility for a brominated organic compound [7]. This high water solubility can be attributed to the polar nature of the oxadiazole ring system and the presence of nitrogen atoms capable of participating in hydrogen bonding with water molecules [7].
The density of the compound is reported as 1.54 grams per cubic centimeter, which is consistent with the presence of the heavy bromine atom within the molecular structure [7]. This density value indicates that the compound is significantly denser than water, which influences its behavior in biphasic solvent systems and affects separation procedures [7]. The flash point of 61.66 degrees Celsius suggests moderate volatility and requires appropriate handling precautions during laboratory operations [7].
The stability profile of 5-bromo-3-methyl-1,2,4-oxadiazole reflects the general characteristics of disubstituted 1,2,4-oxadiazole derivatives [3] [4]. The compound demonstrates enhanced stability compared to monosubstituted oxadiazole analogs, as the presence of substituents at both the 3 and 5 positions provides additional electronic stabilization to the heterocyclic ring system [3] [4]. This stability allows the compound to tolerate exposure to strong acidic conditions, including concentrated sulfuric acid, and strong basic environments without significant decomposition [4].
The thermal stability parameters indicate that the compound can withstand moderate heating without degradation, as evidenced by its boiling point range [7]. However, the presence of the carbon-oxygen bond within the oxadiazole ring represents a potential site of thermal instability under extreme conditions [5]. The bromine substituent contributes to the overall stability by providing electronic stabilization through its electron-withdrawing properties [5].
Storage considerations for 5-bromo-3-methyl-1,2,4-oxadiazole typically recommend maintenance at temperatures between 2 and 8 degrees Celsius to ensure long-term stability [8]. The compound exhibits resistance to hydrolysis under neutral conditions, making it more stable than corresponding ester and amide analogs [9]. This stability profile makes the compound suitable for various synthetic applications and analytical procedures requiring extended storage periods [8].
The electronic distribution within 5-bromo-3-methyl-1,2,4-oxadiazole follows patterns characteristic of electron-deficient heterocyclic systems [5] [3]. The oxadiazole ring contains two pyridine-like nitrogen atoms that significantly influence the electronic properties of the entire molecular framework [3]. The carbon atom at position 5, where the bromine substituent is attached, represents the most electrophilic site within the heterocycle due to the combined electron-withdrawing effects of both the oxygen atom at position 1 and the nitrogen atom at position 4 [5].
The nitrogen atom at position 4 serves as the primary nucleophilic center within the molecule and represents the preferred site for protonation and metal complexation reactions [5]. This position demonstrates reactivity toward external electrophilic reagents and can participate in various coordination chemistry applications [5]. The electron-withdrawing effect of the oxadiazole ring is more effectively transmitted through the carbon-5 position rather than through the carbon-3 position, which influences the reactivity patterns of substituents attached to these positions [4].
The bromine substituent at position 5 functions as an excellent leaving group in nucleophilic substitution reactions, enabling various synthetic transformations [5]. The electron-withdrawing nature of bromine enhances the electrophilic character of the carbon-5 position, making it susceptible to nucleophilic attack under appropriate reaction conditions [5]. The methyl group at position 3 provides electron-donating character through hyperconjugation effects, partially offsetting the electron-withdrawing influence of the heterocyclic core [4].
The overall electronic distribution creates a polarized molecular system where electron density is concentrated around the nitrogen atoms while being depleted from the carbon centers [3]. This electronic arrangement contributes to the compound's ability to participate in various chemical transformations and influences its interactions with biological targets [9]. The heterodiene character of the oxadiazole ring, combined with its aromatic nature, provides unique reactivity patterns that distinguish it from other five-membered heterocycles [3].
The structural and electronic properties of 5-bromo-3-methyl-1,2,4-oxadiazole can be effectively compared with other substituted oxadiazole derivatives to understand the influence of different substituent patterns [10] [11]. When compared to 5-bromo-3-phenyl-1,2,4-oxadiazole, the methyl-substituted compound exhibits a significantly lower molecular weight of 162.97 grams per mole compared to 225.04 grams per mole for the phenyl analog [12]. This difference reflects the substantial impact of aromatic versus aliphatic substitution on molecular properties [12].
The boiling point comparison reveals that 5-bromo-3-methyl-1,2,4-oxadiazole demonstrates a considerably lower boiling point range of 166.71 to 169.79 degrees Celsius compared to 318.8 degrees Celsius for 5-bromo-3-phenyl-1,2,4-oxadiazole [12] [7]. This dramatic difference illustrates the influence of aromatic conjugation and increased molecular weight on thermal properties [12]. The phenyl substituent provides additional pi-electron delocalization and stronger intermolecular interactions, resulting in elevated boiling temperatures [12].
Electronic property comparisons demonstrate that brominated oxadiazole derivatives generally exhibit lower lowest unoccupied molecular orbital energy levels compared to their non-halogenated counterparts [13]. The electron-withdrawing bromine substituent enhances the electron-accepting character of the oxadiazole ring, making electron injection more efficient in electronic applications [13]. This property makes brominated derivatives particularly valuable as electron-transporting materials in organic electronic devices [13].
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Key Structural Features |
|---|---|---|---|---|
| 5-Bromo-3-methyl-1,2,4-oxadiazole | 162.97 | 18.15 | 166.71-169.79 | Bromo at C-5, Methyl at C-3 |
| 3-Bromo-5-methyl-1,2,4-oxadiazole | 162.97 | Not specified | Not specified | Bromo at C-3, Methyl at C-5 |
| 5-Bromo-3-phenyl-1,2,4-oxadiazole | 225.04 | Not specified | 318.8 | Bromo at C-5, Phenyl at C-3 |
| 3-Methyl-5-phenyl-1,2,4-oxadiazole | 160.17 | Not specified | Not specified | Methyl at C-3, Phenyl at C-5 |
The substituent effects on biological activity demonstrate that the position and nature of substituents significantly influence pharmacological properties [4]. Studies on structure-activity relationships reveal that para-substituted phenyl rings at position 3 combined with specific substituents at position 5 are crucial for optimal biological activity [4]. The electron-withdrawing effect of the 1,2,4-oxadiazole ring is more effectively exercised through the carbon-5 position, making this position particularly important for biological interactions [4].
The crystal structure characteristics of 1,2,4-oxadiazole derivatives, including 5-bromo-3-methyl-1,2,4-oxadiazole, demonstrate consistent structural features that have been extensively studied through X-ray crystallographic analysis [14] [6] [15]. The oxadiazole ring system maintains planarity across all reported crystal structures, with bond lengths that confirm the aromatic character of the heterocyclic framework [6]. The five-membered ring geometry exhibits minimal deviation from ideal planarity, indicating effective electronic delocalization throughout the conjugated system [6].
Crystallographic studies of related oxadiazole derivatives reveal that intermolecular interactions play crucial roles in determining crystal packing arrangements [14] [16]. The oxadiazole ring participates in intermolecular nitrogen-hydrogen nitrogen hydrogen bonds, forming infinite networks within the crystal lattice [16]. These hydrogen bonding patterns contribute significantly to the stabilization of the crystal structure and influence the physical properties of the solid state [16].
The bond length measurements in oxadiazole crystal structures demonstrate consistency with aromatic character, with carbon-nitrogen bond lengths indicating partial double bond character throughout the ring system [6]. The oxygen-nitrogen bond typically exhibits lengths characteristic of single bonds with some degree of electronic delocalization [6]. The angles between substituent groups and the oxadiazole ring plane are generally small, typically less than 10 degrees, indicating effective conjugation between the ring system and attached substituents [14].
Molecular packing analysis reveals that oxadiazole derivatives often adopt conformations that maximize intermolecular interactions while minimizing steric hindrance [14]. The presence of halogen substituents, such as bromine, can participate in halogen bonding interactions that contribute to crystal stability [15]. The crystal density values for oxadiazole derivatives typically range from 1.3 to 1.5 grams per cubic centimeter, depending on the molecular weight and packing efficiency [14].
Pi-pi stacking interactions between parallel oxadiazole rings represent another important factor in crystal structure stabilization [16]. These aromatic stacking interactions contribute to the overall cohesive energy of the crystal lattice and influence the mechanical properties of the crystalline material [16]. The specific packing arrangements can be influenced by the nature and position of substituents, with electron-withdrawing groups generally promoting stronger intermolecular interactions [15].